![molecular formula C13H16ClN5O2 B2990814 8-(2-chloroethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-65-5](/img/structure/B2990814.png)
8-(2-chloroethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound “8-(2-chloroethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of Semustine . Semustine is an alkylating nitrosourea compound used in chemotherapy treatment of various types of tumors . Due to its lipophilic property, semustine can cross the blood-brain barrier for the chemotherapy of brain tumors, where it interferes with DNA replication in the rapidly-dividing tumor cells .
Synthesis Analysis
The synthesis of Semustine originates from a systematic synthesis scheme revolving around N-Nitrosourea compounds . The process involves several steps, including the reaction of Phosgene with Aziridine to produce a chemical intermediate, which then reacts with the subsequently released HCl to form 1,3-bis (2-chloroethyl)-urea . This compound is then nitrosated with sodium nitrite in formic acid to give one of the nitrogen’s a nitroso functional group .Molecular Structure Analysis
The molecular structure of Semustine is an organochlorine compound that is urea in which the two hydrogens on one of the amino groups are replaced by nitroso and 2-chloroethyl groups and one hydrogen from the other amino group is replaced by a 4-methylcyclohexcyl group .Chemical Reactions Analysis
As an alkylating agent, Semustine can form interstrand crosslinks in DNA, which prevents DNA replication and DNA transcription .Physical And Chemical Properties Analysis
The physical and chemical properties of Semustine include a molar mass of 247.72 g·mol −1 .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(2-chloroethyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O2/c1-4-17-11(20)9-10(16(3)13(17)21)15-12-18(6-5-14)8(2)7-19(9)12/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUQSGXUIURFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3CCCl)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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